molecular formula C22H16N2O2 B14154281 Benzoxazole, 2,2'-(1,4-phenylene)bis[5-methyl- CAS No. 4609-25-0

Benzoxazole, 2,2'-(1,4-phenylene)bis[5-methyl-

Cat. No.: B14154281
CAS No.: 4609-25-0
M. Wt: 340.4 g/mol
InChI Key: VSNONQPVPOFYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-]: is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of two benzoxazole units connected by a 1,4-phenylene bridge, with methyl groups at the 5-positions of each benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts. For instance, a common method involves the use of 2-aminophenol and aldehydes in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions . This method yields the desired benzoxazole derivatives with high efficiency.

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions can be optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

Benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-] involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. The compound’s anticancer effects are believed to involve the inhibition of key enzymes and signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: Benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-] is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the 1,4-phenylene bridge and methyl groups at the 5-positions enhances its stability and reactivity compared to other benzoxazole derivatives.

Properties

CAS No.

4609-25-0

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

5-methyl-2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole

InChI

InChI=1S/C22H16N2O2/c1-13-3-9-19-17(11-13)23-21(25-19)15-5-7-16(8-6-15)22-24-18-12-14(2)4-10-20(18)26-22/h3-12H,1-2H3

InChI Key

VSNONQPVPOFYOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.